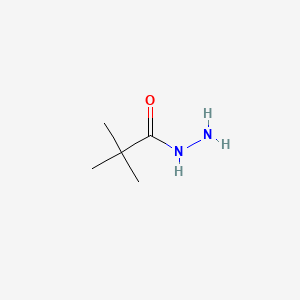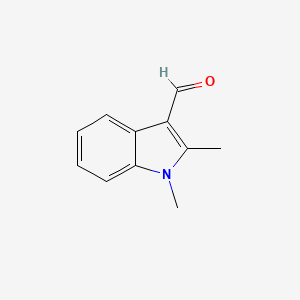
1,2-Dimetil-1H-indol-3-carboxaldehído
Descripción general
Descripción
1,2-Dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dimethyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dimethyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bloques de Construcción Heterocíclicos
El 1,2-Dimetil-1H-indol-3-carboxaldehído se usa como un bloque de construcción heterocíclico en la síntesis química . Los compuestos heterocíclicos se utilizan ampliamente en la química medicinal debido a sus diversas actividades biológicas.
Potencial Biológico de los Derivados del Indol
Los derivados del indol, incluido el this compound, poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esta amplia gama de actividades convierte a los derivados del indol en un área de interés para los investigadores.
Inhibidores de la Reductasa de Aldosa
Los derivados del this compound se han evaluado como inhibidores de la reductasa de aldosa (ALR2) . La reductasa de aldosa es una enzima que participa en el metabolismo de la glucosa, y su inhibición puede ser beneficiosa en el tratamiento de las complicaciones de la diabetes.
Inhibidores de la Reductasa de Aldehído
Además de ser inhibidores de la ALR2, los derivados del this compound también se han evaluado como inhibidores de la reductasa de aldehído (ALR1) . La reductasa de aldehído es una enzima que reduce los aldehídos y las cetonas a alcoholes primarios y secundarios, respectivamente.
Reacciones Multicomponente
El this compound y sus derivados son precursores químicos importantes y efectivos en reacciones multicomponente . Las reacciones multicomponente son altamente eficientes en la síntesis de moléculas complejas, ya que implican la reacción de tres o más reactivos para formar un producto, donde básicamente todos o la mayoría de los átomos contribuyen al producto recién formado.
Investigación sobre el Indol Derivado de Bacterias Intestinales
La investigación sobre las bacterias intestinales ha demostrado que el indol y sus derivados, incluido el this compound, juegan un papel importante en las enfermedades intestinales y hepáticas . Esto abre nuevas posibilidades terapéuticas para el tratamiento de estas enfermedades.
Mecanismo De Acción
Target of Action
1,2-Dimethyl-1H-indole-3-carboxaldehyde, also known as 1,2-Dimethyl-1H-indole-3-carbaldehyde or 1,2-dimethylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that 1,2-dimethyl-1h-indole-3-carboxaldehyde may also induce various molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1,2-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole derivatives, which are known for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . The interactions of 1,2-Dimethyl-1H-indole-3-carbaldehyde with these biomolecules often involve the formation of covalent bonds, leading to the creation of more complex structures.
Cellular Effects
1,2-Dimethyl-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1,2-Dimethyl-1H-indole-3-carbaldehyde, have been found to modulate the activity of certain signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 1,2-Dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular metabolism . Additionally, 1,2-Dimethyl-1H-indole-3-carbaldehyde can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dimethyl-1H-indole-3-carbaldehyde is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular functions, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 1,2-Dimethyl-1H-indole-3-carbaldehyde exerts its optimal biological activity without causing significant toxicity.
Metabolic Pathways
1,2-Dimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde on metabolic flux and metabolite levels are important factors that influence its overall biological activity.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-indole-3-carbaldehyde within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 1,2-Dimethyl-1H-indole-3-carbaldehyde within tissues can also affect its accumulation and overall biological activity.
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-1H-indole-3-carbaldehyde is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1,2-Dimethyl-1H-indole-3-carbaldehyde within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1,2-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344736 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38292-40-9 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)
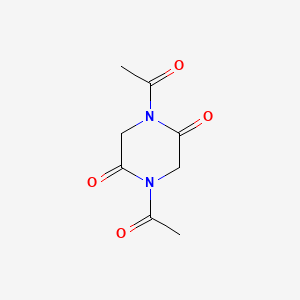

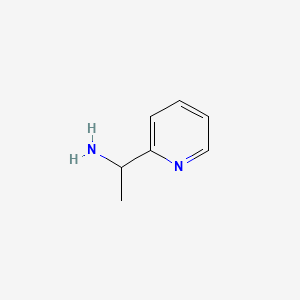

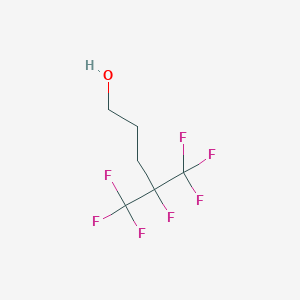

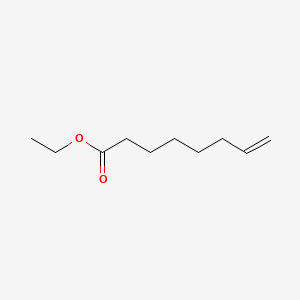

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)
